molecular formula C10H14FNO B1532923 (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol CAS No. 1379375-33-3

(3-((Dimethylamino)methyl)-5-fluorophenyl)methanol

Cat. No. B1532923
Key on ui cas rn: 1379375-33-3
M. Wt: 183.22 g/mol
InChI Key: JTRWMUBSJYTETD-UHFFFAOYSA-N
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Patent
US08933085B2

Procedure details

To a solution of methyl 3-[(dimethylamino)methyl]-5-fluorobenzoate (0.14 g, 0.66 mmol, Example 33, Step 3) in Ether (4 mL) at 0° C. in an ice bath was added dropwise 1.0M lithium tetrahydroaluminate in THF (1.32 mL, 1.32 mmol). The reaction was allowed to warm to room temperature and stirred for 1.5 hours. The reaction mixture was re-cooled in an ice bath and methanol, followed by 1N NaOH, were added to quench the reaction. The product was extracted from the reaction mixture with three portions of ethyl acetate. The combined extracts were dried over sodium sulfate, decanted and concentrated, to afford product which was used without further purification (0.100 g, 82%). 1H NMR (300 MHz, CD3OD): δ 7.13-6.94 (m, 3H), 4.59 (s, 2H), 3.47 (s, 2H), 2.24 (s, 6H); 19F NMR (282 MHz, CD3OD): δ−116.41 (t, 1F); LCMS (M+H)+: 184.0.
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.32 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][C:5]1[CH:6]=[C:7]([CH:12]=[C:13]([F:15])[CH:14]=1)[C:8](OC)=[O:9])[CH3:3].[AlH4-].[Li+].C1COCC1.[OH-].[Na+]>CCOCC.CO>[CH3:3][N:2]([CH2:4][C:5]1[CH:6]=[C:7]([CH2:8][OH:9])[CH:12]=[C:13]([F:15])[CH:14]=1)[CH3:1] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0.14 g
Type
reactant
Smiles
CN(C)CC=1C=C(C(=O)OC)C=C(C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[AlH4-].[Li+]
Name
Quantity
1.32 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
4 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was re-cooled in an ice bath
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
The product was extracted from the reaction mixture with three portions of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
decanted
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford product which
CUSTOM
Type
CUSTOM
Details
was used without further purification (0.100 g, 82%)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
CN(C)CC=1C=C(C=C(C1)F)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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